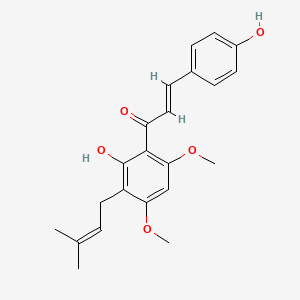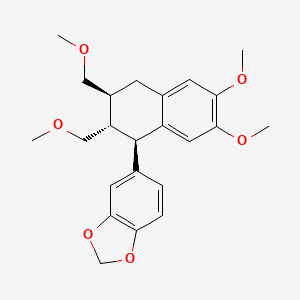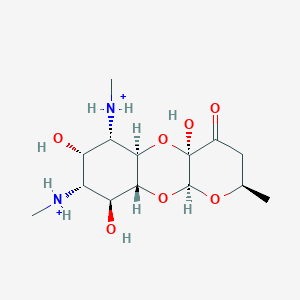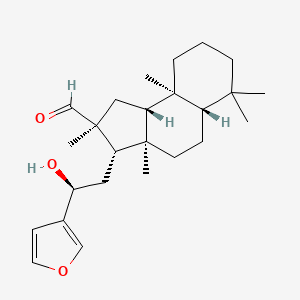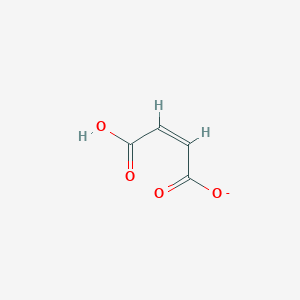
Hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleate(1-) is a hydrogen butenedioate that is the conjugate base of maleic acid. It is a hydrogen butenedioate and a maleate. It is a conjugate base of a maleic acid. It is a conjugate acid of a maleate(2-).
Scientific Research Applications
Modelling Strong Hydrogen Bonds : Hydrogen maleate has been crucial in understanding strong hydrogen bonds. For instance, the salt L-phenylalaninium hydrogen maleate was used to test the Hirshfeld atom refinement (HAR) procedure, offering insights into modelling strong hydrogen bonds in crystal structures (Woińska et al., 2014).
Predicting Hydrogen Atom Position : Research has focused on predicting the position of the hydrogen atom in hydrogen maleate's intramolecular hydrogen bond. This was studied using low-temperature neutron-diffraction studies on different hydrogen maleate salts (Malaspina et al., 2017).
Structural and Thermoanalytical Studies : Transition-metal hydrogen maleates and their solid solutions have been synthesized and characterized, exploring intramolecular and intermolecular hydrogen bonds, and studying their thermolysis mechanism (Yudanova et al., 2008).
X-ray Diffraction Studies : The flexibility of the hydrogen position in hydrogen maleate salts was explored using X-ray diffraction. This offered insights into the proton transfer in strong and short intramolecular O-H-O hydrogen bonds (Grabowsky et al., 2016).
Role of Water in Hydrogen Bonds : The impact of water molecules on forming low-barrier hydrogen bonds (LBHBs) in metal maleate tetrahydrates was studied, emphasizing the critical role of water in LBHB formation and function (Ruggiero & Korter, 2016).
Investigating Symmetric Hydrogen Bonds : Potassium hydrogen maleate's symmetric hydrogen bond was re-investigated using diffraction and computational methods, demonstrating that the symmetric nature of this hydrogen bond is intrinsic (Wilson et al., 2003).
Quantum Crystallographic Refinements : The study of resonance-assisted hydrogen bonds (RAHBs) in hydrogen maleate salts using Hirshfeld atom refinements (HARs) of X-ray diffraction data provided valuable insights into intramolecular RAHBs (Malaspina et al., 2020).
Gas Phase Studies : The strength of the low-barrier hydrogen bond in hydrogen maleate in the gas phase was investigated using photoelectron spectroscopy and ab initio calculations, contributing to the understanding of hydrogen bond dynamics (Woo et al., 2005).
Effects of Solvent Polarity on Crystal Growth : The impact of solvent polarity on the crystal growth of hexadecyl hydrogen maleate (HHM) was studied, revealing significant effects on crystallinity and quality (Li, 2003).
Intramolecular Hydrogen Bond in Solution : Advanced ab initio simulations of a hydrogen maleate anion in different environments addressed the symmetry of short, low-barrier hydrogen bonds in solution, highlighting the role of solvation patterns (Dopieralski et al., 2011).
DFT Study of Proton Dynamics : A DFT study of potassium hydrogen maleate crystal provided detailed information on the nature of internal vibrations and the role of crystalline environment in proton dynamics (Vener et al., 2008).
Mechanical Properties of Crystalline Hydrogen Maleates : DFT calculations were used to understand how the H-bond layout determines the mechanical properties of crystalline amino acid hydrogen maleates, offering insights into their elastic moduli anisotropy (Matveychuk et al., 2018).
X-ray Spectroscopy Crystal Growth : The growth of high-purity hexadecyl hydrogen maleate (HHM) single crystals was studied for their application in X-ray spectroscopy, particularly as an ultrasoft X-ray dispersant (Lin et al., 2003).
properties
Product Name |
Hydrogen maleate |
|---|---|
Molecular Formula |
C4H3O4- |
Molecular Weight |
115.06 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1- |
InChI Key |
VZCYOOQTPOCHFL-UPHRSURJSA-M |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)O |
SMILES |
C(=CC(=O)[O-])C(=O)O |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O |
synonyms |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




